1,2,4,5-Tetrachlorobenzene-d2

Toxicology Carcinogenicity Chlorinated Benzenes

Quantifying 1,2,4,5-tetrachlorobenzene without a matched internal standard leads to irreproducible recovery and matrix effects. 1,2,4,5-Tetrachlorobenzene-d2 is the exact isotope-labeled analog, ensuring co-elution and identical ionization efficiency for IDMS. Key advantages: • Isotopic enrichment ≥98 atom % D; chemical purity ≥98%. • Corrects for extraction loss and ion suppression/enhancement, meeting EPA/ISO method criteria. • Non-hazardous shipping; stable at ambient temperature. Eliminate quantification uncertainty-order the definitive internal standard.

Molecular Formula C6H2Cl4
Molecular Weight 217.9 g/mol
CAS No. 1198-57-8
Cat. No. B074063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,4,5-Tetrachlorobenzene-d2
CAS1198-57-8
Synonyms1,2,4,5-TETRACHLOROBENZENE-D2
Molecular FormulaC6H2Cl4
Molecular Weight217.9 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1Cl)Cl)Cl)Cl
InChIInChI=1S/C6H2Cl4/c7-3-1-4(8)6(10)2-5(3)9/h1-2H/i1D,2D
InChIKeyJHBKHLUZVFWLAG-QDNHWIQGSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.25 g / 500 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,4,5-Tetrachlorobenzene-d2 Overview


1,2,4,5-Tetrachlorobenzene-d2 (CAS 1198-57-8) is a stable isotope-labeled analog of 1,2,4,5-tetrachlorobenzene (CAS 95-94-3), a chlorinated aromatic hydrocarbon [1]. It is synthesized by substituting two hydrogen atoms in the benzene ring with deuterium (D) atoms, resulting in a molecular formula of C6D2Cl4 and a molecular weight of approximately 217.9 g/mol . This compound is typically supplied with high isotopic enrichment (e.g., 98 atom % D) and high chemical purity (≥98%) . Due to its near-identical physicochemical properties to its non-deuterated counterpart but with a distinct mass difference, its primary utility lies as an internal standard in mass spectrometry-based analytical methods, facilitating accurate quantification of 1,2,4,5-tetrachlorobenzene in complex environmental and biological matrices .

Isotope dilution mass spectrometry (IDMS) internal standard
Co-elutes with native 1,2,4,5-tetrachlorobenzene in GC/LC-MS
Corrects for matrix effects and sample preparation losses

Irreplaceability of 1,2,4,5-Tetrachlorobenzene-d2


Substituting 1,2,4,5-Tetrachlorobenzene-d2 with a non-isotopically labeled analog or a different chlorobenzene congener in analytical applications introduces significant error and uncertainty. The fundamental principle of isotope dilution mass spectrometry (IDMS) relies on the use of a stable isotope-labeled internal standard that co-elutes with the analyte of interest and experiences identical matrix effects and sample preparation losses. A structural analog (e.g., pentachlorobenzene) will not mimic the exact physicochemical behavior of 1,2,4,5-tetrachlorobenzene, leading to differential recovery and ionization efficiency [1]. Furthermore, a non-deuterated standard (e.g., 1,2,4,5-tetrachlorobenzene itself) cannot be distinguished by the mass spectrometer from the native analyte in the sample, rendering quantification impossible [2]. Therefore, the procurement of this specific deuterated compound is non-negotiable for achieving the accuracy, precision, and reliability required in regulated environmental monitoring, toxicological studies, and pharmacokinetic assays.

Structural analog mismatch
Chlorobenzene congeners (e.g., pentachlorobenzene) do not co-elute identically; differential recovery and ionization efficiency may introduce bias.
Non-deuterated standard interference
The unlabeled compound is indistinguishable from native analyte in MS detection, making accurate quantification impossible without mass differentiation.

1,2,4,5-Tetrachlorobenzene-d2: Quantitative Evidence


Hepatocarcinogenic Potential vs. 1,4-Dichlorobenzene

In a comparative study of chlorobenzene isomers, 1,2,4,5-tetrachlorobenzene (TeCB) demonstrated a clear ability to promote the formation of glutathione S-transferase pi (GSTP1-1) positive preneoplastic foci in rat liver, a marker of hepatocarcinogenicity. This effect was observed at doses of 0.1 mmol/kg, whereas 1,4-dichlorobenzene (DCB) did not promote foci formation. The promoting ability of TeCB was approximately equal to that of pentachlorobenzene (PeCB), but significantly less than that of hexachlorobenzene (HCB) [1].

Hepatocarcinogenicity
Head-to-head
GSTP1-1 foci promotion present (vs. absent in 1,4-DCB); similar to PeCB, less than HCB
Supports congener-specific toxicological model selection
Rat liver focus bioassay at 0.1 mmol/kg
Toxicology Carcinogenicity Chlorinated Benzenes

Metabolic Stability vs. 1,2,3,4-Tetrachlorobenzene

In rabbits, 1,2,4,5-tetrachlorobenzene (1,2,4,5-TeCB) is metabolized significantly slower than its other isomers. Over a 6-day period following a 0.5 g/kg oral dose, only about 2% of the administered 1,2,4,5-TeCB dose was converted to its primary metabolite, 2,3,5,6-tetrachlorophenol. In contrast, approximately 43% of 1,2,3,4-TeCB and about 5% of 1,2,3,5-TeCB were metabolized to their respective tetrachlorophenols over the same period [1].

Metabolic stability
Head-to-head
~2% conversion (6d) vs. 43% for 1,2,3,4-TeCB (21.5× slower)
Model compound for metabolic persistence research
Rabbit oral dose 0.5 g/kg
Metabolism Pharmacokinetics Environmental Fate

Thermosalient Behavior vs. 1,2,4,5-Tetrabromobenzene

Single crystals of 1,2,4,5-tetrachlorobenzene (TCB) exhibit a reversible thermosalient effect (crystal jumping) during a solid-to-solid phase transition. This phenomenon occurs below room temperature, between its two crystalline phases, forms I and II. In contrast, its structural analog, 1,2,4,5-tetrabromobenzene (TBB), displays thermosalience above room temperature [1].

Thermosalient behavior
Class-level
Phase transition below RT (vs. TBB above RT)
Distinct operational window for crystal actuator screening
Single-crystal thermal analysis
Materials Science Crystal Engineering Actuators

Catalytic Amination Reactivity vs. Hexachlorobenzene

Under palladium-catalyzed Buchwald-Hartwig amination conditions using the DavePhos ligand, 1,2,4,5-tetrachlorobenzene (1,2,4,5-TeCB) reacts with morpholine or pyrrolidine to yield the corresponding 2,4,5-trichloroaniline derivatives in moderate yields. In contrast, when hexachlorobenzene (HCB) is used as the substrate, the amination products are formed in low yields and the reaction is accompanied by significant hydrodechlorination [1].

Catalytic amination
Head-to-head
Moderate yield, clean profile (vs. HCB low yield with hydrodechlorination)
Preferred substrate for trichloroaniline building block synthesis
Pd/DavePhos, morpholine/pyrrolidine
Organic Synthesis Catalysis C-N Coupling

Anaerobic Dechlorination Intermediate Role

In a study on the anaerobic reductive dechlorination of hexachlorobenzene (HCB) in contaminated soil, the degradation behavior of coexisting congeners was evaluated. The study tracked the fate of pentachlorobenzene (PeCB), 1,2,4,5-tetrachlorobenzene (1,2,4,5-TeCB), and 1,2,4-trichlorobenzene (1,2,4-TCB). It was found that 1,2,4,5-TeCB is a key intermediate in the pathway, accumulating as PeCB is dechlorinated and subsequently being dechlorinated to 1,2,4-TCB [1].

Dechlorination pathway
Class-level
Key intermediate: PeCB → 1,2,4,5-TeCB → 1,2,4-TCB
Supports environmental fate pathway interpretation
Anaerobic soil microcosm
Environmental Remediation Bioremediation Dechlorination

1,2,4,5-Tetrachlorobenzene-d2 Validated Applications


GC-MS/LC-MS Quantification for Environmental Monitoring

1,2,4,5-Tetrachlorobenzene-d2 is the definitive internal standard for quantifying its non-deuterated counterpart in complex environmental matrices (e.g., water, soil, sediment) using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) . Its use compensates for analyte loss during sample preparation (e.g., extraction, concentration) and corrects for matrix-induced ionization suppression/enhancement, ensuring method accuracy and precision as mandated by regulatory guidelines [1].

Tracer Studies for Environmental Fate and Metabolism

Based on the metabolic stability data of its non-deuterated form, 1,2,4,5-tetrachlorobenzene-d2 can be employed as a stable isotope tracer to investigate the environmental fate, transport, and degradation pathways of 1,2,4,5-tetrachlorobenzene [2]. Its distinct mass allows researchers to differentiate the spiked tracer from the native background contamination, enabling precise mass balance studies in microcosms and mesocosms to track dechlorination and mineralization processes [3].

Internal Standard for Toxicology and ADME Quantification

In toxicology and pharmacokinetic (ADME) studies, 1,2,4,5-tetrachlorobenzene-d2 is essential for accurately measuring the concentration of 1,2,4,5-tetrachlorobenzene in biological fluids and tissues . This is critical for determining dose-response relationships, calculating toxicokinetic parameters (e.g., Cmax, AUC, half-life), and establishing bioavailability following exposure. The known hepatocarcinogenic potential of the non-deuterated form underscores the importance of precise quantification in such studies [4].

Application
Selection Property
Validation Focus
Environmental GC-MS/LC-MS quantification
Co-eluting deuterated ISTD
Accuracy and precision in complex matrices (water, soil, sediment)
Environmental fate tracer studies
Stable isotope mass tracer
Dechlorination and mineralization pathway tracking
Toxicology and ADME quantification
Matrix-matched internal standard
Toxicokinetic parameter measurement in biological matrices

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